molecular formula C14H14O3 B2829233 methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate CAS No. 575469-33-9

methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate

Cat. No. B2829233
CAS RN: 575469-33-9
M. Wt: 230.263
InChI Key: SRONYUUWYHVFHY-RUDMXATFSA-N
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Description

Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as methyl (E)-3-(4-cyclopropanecarbonylphenyl)acrylate and has the chemical formula C15H16O3.

Scientific Research Applications

Photochemical Transformations

Research has shown that certain α,β-unsaturated carbonyl compounds, similar in structure to methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate, undergo photochemical transformations to form different types of vinylcyclopropanes. These transformations indicate the compound's potential use in synthetic organic chemistry, particularly in creating complex molecular structures through photochemistry (Baeckström, 1978).

Lewis Acid-Catalyzed Reactions

The compound and its derivatives have been used in Lewis acid-catalyzed cycloaddition reactions with alkenes. These reactions exhibit high regio- and stereoselectivities, leading to the formation of substituted pyrans. Such studies highlight its utility in constructing cyclic structures with potential applications in material science and as intermediates in organic synthesis (Sera et al., 1994).

Atom-Transfer Radical Cyclizations

Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate has been investigated in atom-transfer radical cyclization reactions. These reactions provide a route to synthesizing compounds with carbonyl or exo-methylene functionality, demonstrating the compound's versatility in accessing a wide range of structurally diverse molecules (Flynn et al., 1992).

Synthesis of Heterocyclic Systems

Derivatives of the compound have been utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This demonstrates the compound's applicability in heterocyclic chemistry, providing valuable intermediates for pharmaceutical and agrochemical research (Selič et al., 1997).

Crystal Structure Analysis

The crystal structure of certain derivatives has been analyzed, shedding light on the molecular and electronic structure, which can be crucial for designing materials with specific properties. Such studies contribute to our understanding of structure-property relationships in materials science (Moser et al., 2005).

properties

IUPAC Name

methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-13(15)9-4-10-2-5-11(6-3-10)14(16)12-7-8-12/h2-6,9,12H,7-8H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRONYUUWYHVFHY-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate

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